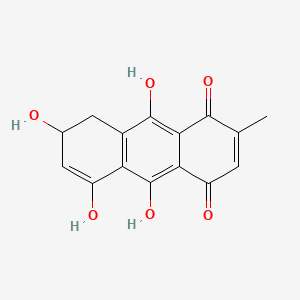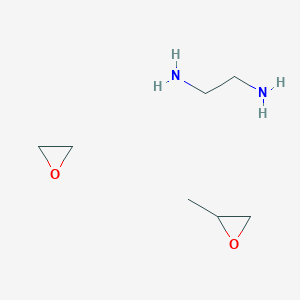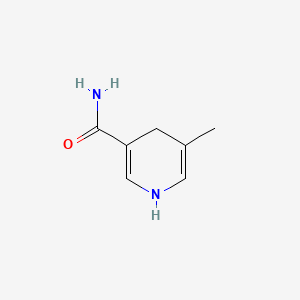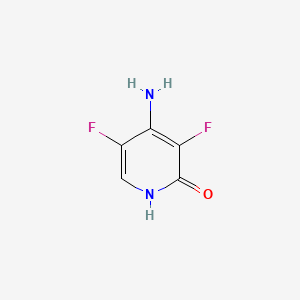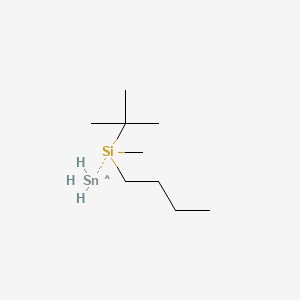
Trimethylstannylbutyldimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylstannylbutyldimethylsilane is an organotin compound that features a tin atom bonded to a butyldimethylsilyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial chemistry due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stannane,(butyldimethylsilyl)trimethyl- typically involves the reaction of trimethyltin chloride with butyldimethylsilyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+BuMe2SiLi→(CH3)3SnSiMe2Bu+LiCl
The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of stannane,(butyldimethylsilyl)trimethyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Trimethylstannylbutyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Trimethylstannylbutyldimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, especially in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
作用機序
The mechanism by which stannane,(butyldimethylsilyl)trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of new compounds. The butyldimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the butyldimethylsilyl group.
Tributyltin hydride: Contains three butyl groups instead of the butyldimethylsilyl group.
Tetramethyltin: Contains four methyl groups without any silyl substitution.
Uniqueness
Trimethylstannylbutyldimethylsilane is unique due to the presence of the butyldimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
特性
InChI |
InChI=1S/C9H21Si.Sn.3H/c1-6-7-8-10(5)9(2,3)4;;;;/h6-8H2,1-5H3;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBQAISGPNTXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)C(C)(C)C.[SnH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24SiSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B566576.png)

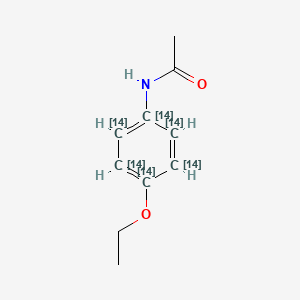
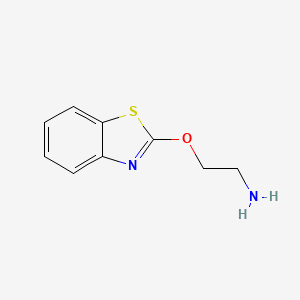
![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
